N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine - 184356-50-1

N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine

Catalog Number: EVT-412380
CAS Number: 184356-50-1
Molecular Formula: C14H8ClFN4O2
Molecular Weight: 318.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine is a key intermediate in the synthesis of Afatinib [], a potent tyrosine kinase inhibitor used in cancer treatment. It belongs to the class of 4-anilinoquinazolines, known for their diverse biological activities []. While not studied extensively on its own, its role as a precursor to Afatinib makes it a significant compound in medicinal chemistry research.

Synthesis Analysis
  • Two-step synthesis from 4-chloro-7-fluoro-6-nitro-quinazoline: This method involves reacting 4-chloro-7-fluoro-6-nitro-quinazoline with 3-chloro-4-fluoroaniline followed by reaction with (S)-tetrahydrofuran-3-ol in the presence of a base like sodium hydride (NaH). This optimized route offers mild reaction conditions, simplified operation, and cost-effectiveness [].
  • One-pot reaction: This method utilizes 2-amino-4-methoxy-5-(3-morpholino-propoxy)benzonitrile and 3-fluoro-4-chloroaniline as starting materials in the presence of acetic acid and triethyl orthoformate or trimethyl orthoformate. This route offers a shorter synthesis pathway, simplified operation, and high purity of the final product [].
Chemical Reactions Analysis

The primary chemical reaction involving N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine is its conversion to Afatinib. This reaction involves the substitution of the chlorine atom at the 7th position of the quinazoline ring with a (tetrahydrofuran-3-yl)oxy group. This reaction is typically carried out in the presence of a base and a suitable solvent [].

Applications

The primary application of N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine is its use as a key intermediate in the synthesis of Afatinib [, ]. This application stems from its specific chemical structure, which allows for the introduction of the desired (tetrahydrofuran-3-yl)oxy group at the 7th position of the quinazoline ring. This structural modification is crucial for the biological activity of Afatinib.

Afatinib (BIBW 2992)

Compound Description: Afatinib (chemical name: N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethylamino)-2-butenamide) is a potent and irreversible ErbB family blocker that exhibits promising anticancer activity. It acts by inhibiting the tyrosine kinase activity of ErbB family receptors, including EGFR, HER2, and HER4, which are often overexpressed in various types of cancer. []

Relevance: Afatinib shares a core structure with N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine. Both compounds feature a quinazoline scaffold with a 3-chloro-4-fluorophenyl group attached to the 4-amino position. This shared structure suggests potential similarities in their binding properties and biological activities. [] (https://www.semanticscholar.org/paper/c58fce18a38548c01cf2b724b3e3344ca0cdce73)

(3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-ylpropoxy)-6-nitroquinazolin-4-yl]amine

Compound Description: This compound is an intermediate in the synthesis of (3-chloro-4-fluorophenyl)-[7- (3-morpholin-4-ylpropoxy)-6-aminoquinazolin-4-yl]amine, a compound that likely possesses biological activity. The presence of the morpholine ring suggests potential involvement in modulating biological processes. []

Relevance: This compound shares a significant structural resemblance with N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine. Both compounds possess a quinazoline core, a nitro group at the 6-position, and a 3-chloro-4-fluorophenyl substituent at the 4-amino group. The key difference lies in the presence of a 3-morpholin-4-ylpropoxy substituent at the 7-position in this related compound. [] (https://www.semanticscholar.org/paper/6c398f6fbd9bb08013af91452dbfe44c24d32b9d)

Gefitinib (Iressa®)

Compound Description: Gefitinib (chemical name: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholino-propoxy)quinazolin-4-amine) is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR). It is clinically used for treating certain types of non-small cell lung cancer (NSCLC). [, , , , ]

Relevance: Gefitinib shares a striking structural similarity with N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine. Both compounds share a central quinazoline core and a 3-chloro-4-fluorophenyl group at the 4-amino position. The primary difference lies in the substitution pattern at the 6 and 7 positions of the quinazoline ring. This close structural resemblance suggests potential similarities in their binding affinities and biological profiles. [, , , , ] (https://www.semanticscholar.org/paper/3f46aadd4a07b7891636bfcf045a3e4729faf925), (https://www.semanticscholar.org/paper/1dbad3a59723f9044ed8ddd7708ffa121d307cbd), (https://www.semanticscholar.org/paper/07c706096d26196debe5bf249672c502d8b83003), (https://www.semanticscholar.org/paper/fd0fed2bc3a42184de16aeda4f8370fdaf2517c7), (https://www.semanticscholar.org/paper/c4f69438603dbbb245695371e0645dfa994b238d)

N-(3-chloro-4-fluorophenyl)-7-(2-(2-(2-(2-18F-fluoroethoxy)ethoxy)ethoxy)ethoxy)-6-methoxyquinazolin-4-amine (18F-MPG)

Compound Description: 18F-MPG serves as a PET imaging probe specifically engineered to target the epidermal growth factor receptor (EGFR) tyrosine kinase. Its design allows for the non-invasive detection and quantification of EGFR mutations, aiding in the diagnosis and treatment planning of non-small cell lung cancer (NSCLC). [, ]

Relevance: This compound exhibits remarkable structural similarity to N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine. They both share the same core quinazoline framework and the 3-chloro-4-fluorophenyl substituent at the 4-amino position. The key distinction lies in the substitution at the 6 and 7 positions. This close structural resemblance hints at potential similarities in their binding properties and biological profiles. [, ] (https://www.semanticscholar.org/paper/971a1abda7f7779d975c09c6cb2d94e9132bce62), (https://www.semanticscholar.org/paper/a62cac177e33aec7ae68e6e3c580e1fcbfcbcbd0)

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)-quinazolin-4-amine

Compound Description: This compound is identified as a related substance to Gefitinib. Its presence as an impurity may impact the quality and efficacy of the drug. []

Relevance: This compound shares a close structural relationship with N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine, as it is a derivative of Gefitinib, which itself is structurally similar to the target compound. The key difference is the presence of an additional morpholinopropyl group attached to the nitrogen at the 4-position of the quinazoline ring. [] (https://www.semanticscholar.org/paper/c4f69438603dbbb245695371e0645dfa994b238d)

N-(4-chloro-3-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine

Compound Description: This is another related substance of Gefitinib and a potential impurity. It showcases the variations in the synthesis and potential byproducts of Gefitinib. []

Relevance: This compound is closely related to N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine as it is a regioisomer of Gefitinib, where the chlorine and fluorine substituents on the phenyl ring are swapped. This subtle structural change may influence its binding affinity and pharmacological activity compared to Gefitinib and the target compound. [] (https://www.semanticscholar.org/paper/c4f69438603dbbb245695371e0645dfa994b238d)

7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one

Compound Description: This compound, another related substance of Gefitinib, represents a key structural fragment of the drug and could be relevant in understanding the structure-activity relationships of the quinazoline scaffold. []

Relevance: This compound lacks the 3-chloro-4-fluorophenyl group at the 4-amino position compared to N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine. It highlights the importance of the aniline moiety for the biological activity of Gefitinib and similar compounds. [] (https://www.semanticscholar.org/paper/c4f69438603dbbb245695371e0645dfa994b238d)

N-(3,4-dichlorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine

Compound Description: As a related substance of Gefitinib, this compound emphasizes the potential for variations in the chlorine substitution pattern on the phenyl ring. These subtle structural changes can impact the pharmacological profile. []

Relevance: This Gefitinib-related compound is structurally similar to N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine. The key distinction lies in the replacement of the fluorine atom on the phenyl ring with another chlorine atom. This change in halogen substitution could affect the molecule's electronic properties and, subsequently, its binding affinity and activity. [] (https://www.semanticscholar.org/paper/c4f69438603dbbb245695371e0645dfa994b238d)

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Compound Description: Identified as a related substance in the synthesis of Gefitinib, this compound signifies a structural variation with a different substitution pattern on the quinazoline ring, which may lead to altered pharmacological properties. []

Relevance: This compound shares a close structural resemblance with N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine, having a quinazoline core, a 3-chloro-4-fluorophenyl substituent at the 4-amino position, and a methoxy group at the 7-position. The key difference is the presence of another methoxy group at the 6-position instead of a nitro group. This variation in substituents could lead to differences in their binding modes and biological activities. [] (https://www.semanticscholar.org/paper/fd0fed2bc3a42184de16aeda4f8370fdaf2517c7)

4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol

Compound Description: Identified as a related substance in Gefitinib synthesis, this compound highlights a structural difference with a hydroxyl group at the 6-position, potentially impacting its chemical reactivity and pharmacological properties. []

Relevance: This compound shares a core structure with N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine, featuring a quinazoline core, a 3-chloro-4-fluorophenyl substituent at the 4-amino position, and a methoxy group at the 7-position. The key distinction is the presence of a hydroxyl group at the 6-position instead of a nitro group. This difference in substituents could result in different chemical reactivity and potentially alter its interaction with biological targets. [] (https://www.semanticscholar.org/paper/fd0fed2bc3a42184de16aeda4f8370fdaf2517c7)

Properties

CAS Number

184356-50-1

Product Name

N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine

Molecular Formula

C14H8ClFN4O2

Molecular Weight

318.69 g/mol

InChI

InChI=1S/C14H8ClFN4O2/c15-11-5-8(1-3-12(11)16)19-14-10-6-9(20(21)22)2-4-13(10)17-7-18-14/h1-7H,(H,17,18,19)

InChI Key

OXLCCXLHESAETR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Cl)F

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.